

Dihydroartemisinin-d5: A Technical Guide to its Chemical Properties and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent antimalarial agent and the active metabolite of all artemisinin compounds.[1][2] Its structural similarity to DHA, with the key difference being the substitution of five hydrogen atoms with deuterium, makes it an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of DHA.[3] This technical guide provides an in-depth overview of the core chemical properties, analytical methodologies, and mechanistic insights of **Dihydroartemisinin-d5**.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Dihydroartemisinin-d5** are crucial for its application in research and drug development. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Dihydroartemisinin.



Property	Value	Source(s)
Molecular Formula	C15H19D5O5	[3]
Molecular Weight	289.38 g/mol	[3]
IUPAC Name	(1R,5R,9R,10R,12R,13R)-9,10 -dideuterio-1,5-dimethyl-9- (trideuteriomethyl)-11,14,15,16 - tetraoxatetracyclo[10.3.1.0 ⁴ ,13.	[3]
CAS Number	0 ⁸ , ¹³]hexadecan-10-ol Not explicitly found for d5, 71939-50-9 for DHA	[1][4]
Melting Point	140-150 °C (for DHA)	[5][6]
Solubility	Insoluble in water; Soluble in DMSO, ethanol, acetone, chloroform, and ethyl acetate. [1][4][6] Dihydroartemisinin is a poorly water-soluble drug.[7]	[1][4][6][7]
Appearance	White crystalline powder	[6]
Stability	Dihydroartemisinin is chemically unstable, especially in the presence of ferrous iron or at a neutral pH.[8][9] It is considered the least stable among the major artemisinin derivatives (artemether, artesunate, and dihydroartemisinin).[10] However, studies on Dihydroartemisinin— piperaquine tablets showed that the active ingredients remained at ≥ 95% over 3 months under tropical	[8][9][10][11][12]



conditions (30°C and 70% humidity).[11] Complexation with hydroxypropyl-β-cyclodextrin has been shown to increase the solubility and stability of DHA.[12]

Experimental Protocols

Accurate and precise quantification of Dihydroartemisinin in biological matrices is critical for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like **Dihydroartemisinin-d5** is considered the gold standard for such analyses.[3]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of artemisinin derivatives due to its high sensitivity and selectivity.[3]

- a. Sample Preparation (Plasma)
- To 50 μ L of plasma, add 50 μ L of an internal standard solution (e.g., 5 ng/mL Dihydroartemisinin-d3 in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[13]
- Perform solid-phase extraction (SPE) using an Oasis HLB μElution plate.[13]
- Wash the wells with water and then 5% acetonitrile.[13]
- Elute the analytes with an acetonitrile-methyl acetate mixture (9:1, v/v).[13]
- Inject the eluent into the LC-MS/MS system.[13]

Alternative Method: Protein Precipitation

Precipitate plasma proteins using acetonitrile.[14] This method has been shown to yield over
 97% recovery of the analytes.[14]



- b. Chromatographic Conditions
- Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 μm)[15] or Acquity HSS C₁₈ (100 × 2.1 mm, 1.8 μm).[13]
- Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile (with 0.1% formic acid).[13] An isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v) has also been used.[15]
- Flow Rate: 0.3 mL/min.[13][15]
- Column Temperature: Not specified in the provided results.
- Injection Volume: 5-10 μL.[13][14][15]
- c. Mass Spectrometry Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+).[13][14]
- Monitored Transitions (SRM):
 - Dihydroartemisinin (DHA): m/z 302 → 163.[15] The ammonium adduct [M+NH₄]⁺ at m/z 302 is often monitored.[14]
 - Dihydroartemisinin-d5 (SIL-DHA): The precursor ion [M+NH₄]⁺ is expected at m/z 307.
 [3] The product ion has been observed at m/z 272.[15]
- Collision Energy: Optimized for each analyte, for example, 20 V for DHA and 12 V for SIL-DHA.[15]
- Cone Voltage: Optimized for each analyte, for example, 12 V for DHA and 14 V for SIL-DHA.
 [15]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of **Dihydroartemisinin-d5**.[3]



- ¹H NMR: In the proton NMR spectrum of **Dihydroartemisinin-d5**, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.[3]
- ²H NMR: A deuterium NMR experiment will show signals at the chemical shifts corresponding to the positions of the deuterium labels.[3]
- ¹³C NMR: Carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to one-bond carbon-deuterium coupling.[3] Isotope shifts (slight upfield shifts) may also be observed for these carbons and adjacent ones.[3]

Mechanism of Action and Signaling Pathways

The antimalarial activity of artemisinin and its derivatives, including Dihydroartemisinin, is attributed to the cleavage of the endoperoxide bridge within the 1,2,4-trioxane ring system.[8] This process is thought to be initiated by iron, which is abundant in the malaria parasite.[1]

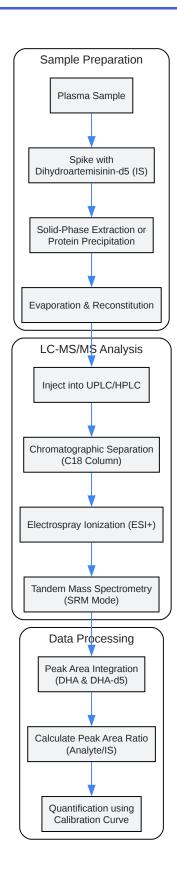


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Caption: Proposed mechanism of action for Dihydroartemisinin.

Beyond its antimalarial effects, Dihydroartemisinin has been investigated for its anticancer properties.[1] It has been shown to induce apoptosis and autophagy in cancer cells, partly by suppressing the activation of NF-kB.[2][4]





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Caption: A typical experimental workflow for the quantification of Dihydroartemisinin.



Synthesis

Dihydroartemisinin is a semi-synthetic derivative of artemisinin.[1] The synthesis involves the reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[3] This is typically achieved using a mild reducing agent like sodium borohydride in methanol at low temperatures (0-5 °C).[1][16] More recently, hydrogenation using a Ni/TiO₂ catalyst has also been explored for this conversion.[17] The synthesis of **Dihydroartemisinin-d5** would involve using a deuterated precursor or specific deuteration steps during the synthesis of artemisinin or its precursors.[18]

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